molecular formula C26H17NO4S B15111102 (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B15111102
M. Wt: 439.5 g/mol
InChI Key: UZVVTXSERABMND-ULJHMMPZSA-N
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Description

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that features a benzofuran core, a thiophene ring, and a diphenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene aldehyde under basic conditions to form the core structure.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce benzofuran alcohols .

Scientific Research Applications

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The antioxidant activity could be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its combination of a benzofuran core, thiophene ring, and diphenylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C26H17NO4S

Molecular Weight

439.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C26H17NO4S/c28-25-22-14-13-20(16-23(22)31-24(25)17-21-12-7-15-32-21)30-26(29)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17H/b24-17-

InChI Key

UZVVTXSERABMND-ULJHMMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CS5)/O4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CS5)O4

Origin of Product

United States

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